6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 959696-43-6
VCID: VC2845850
InChI: InChI=1S/C10H17N5/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3,(H2,11,12,13)
SMILES: CCN1CCN(CC1)C2=NC=NC(=C2)N
Molecular Formula: C10H17N5
Molecular Weight: 207.28 g/mol

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine

CAS No.: 959696-43-6

Cat. No.: VC2845850

Molecular Formula: C10H17N5

Molecular Weight: 207.28 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine - 959696-43-6

Specification

CAS No. 959696-43-6
Molecular Formula C10H17N5
Molecular Weight 207.28 g/mol
IUPAC Name 6-(4-ethylpiperazin-1-yl)pyrimidin-4-amine
Standard InChI InChI=1S/C10H17N5/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3,(H2,11,12,13)
Standard InChI Key RZGYXSKXOHTUSD-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C2=NC=NC(=C2)N
Canonical SMILES CCN1CCN(CC1)C2=NC=NC(=C2)N

Introduction

Chemical Identity and Properties

Basic Identification

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine can be identified through the following key parameters:

PropertyValue
CAS Registry Number959696-43-6
Molecular FormulaC10H17N5
Molecular Weight207.28 g/mol

Structural Characteristics

The molecular architecture of 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine features a pyrimidine scaffold as its central structural component. This aromatic heterocyclic structure contains two nitrogen atoms at positions 1 and 3 of a six-membered ring. The compound is characterized by:

  • A pyrimidine core that serves as the primary scaffold

  • A 4-ethylpiperazine moiety attached at position 6 of the pyrimidine ring

  • An amino group (-NH2) at position 4 of the pyrimidine ring

This arrangement results in a nitrogen-rich molecule with multiple sites capable of participating in hydrogen bonding and other non-covalent interactions, potentially enhancing its ability to interact with biological targets.

Physical Properties

Based on its structural composition, 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine exhibits several notable physical properties:

  • Physical State: Typically exists as a crystalline solid at standard temperature and pressure

  • Solubility Profile: The presence of multiple nitrogen atoms suggests good solubility in polar solvents, with potential to form salts in acidic conditions

  • Basicity: Contains multiple basic nitrogen atoms, particularly in the piperazine ring and the amino group, contributing to its ability to accept protons in solution

Synthetic Approaches

Synthetic Challenges

The synthesis of 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine may present certain challenges:

  • Regioselective introduction of substituents at specific positions of the pyrimidine ring

  • Control of reaction conditions to prevent undesired side reactions or multiple substitutions

  • Purification procedures to ensure high chemical purity of the final product

Structural Studies

Crystallographic Properties

Crystallographic studies provide valuable insights into the three-dimensional structure of 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine. The compound crystallizes in a triclinic system with the following parameters:

ParameterValue
a6.5011 (2) Å
b11.2794 (4) Å
c14.0796 (6) Å
α110.246 (4)°
β97.236 (3)°
γ98.335 (2)°
V941.01 (6) ų

These parameters characterize the unit cell dimensions and angles, providing fundamental information about the packing arrangement of the molecule in the solid state.

Theoretical Studies

Computational investigations using software like Gaussian-16w have contributed to understanding the electronic structure and thermodynamic properties of 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine. These theoretical studies have:

  • Confirmed its molecular structure

  • Identified electron localization and delocalization regions

  • Revealed that the LP (1) N16 to π* (C17-N19) interaction has the highest stabilization energy at 53.86 kcal/mol according to Natural Bond Orbital (NBO) analysis

Such computational insights provide valuable information about the reactivity patterns and potential interaction modes of the compound with biological targets.

Related Compounds with Pharmaceutical Relevance

Compounds Sharing the 4-Ethylpiperazin-1-yl Moiety

The 4-ethylpiperazin-1-yl structural element appears in several compounds with established biological activities:

  • 6-(4-ethylpiperazin-1-yl)-2-methyl-N-(5-(pyridin-4-yl)thiazol-2-yl)pyrimidin-4-amine, which shares both the pyrimidine core and the ethylpiperazine substituent

  • 2-(3,5-Dimethylpiperidin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine, a more complex derivative with additional functional groups

  • 6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which incorporates the ethylpiperazine moiety into a more elaborate heterocyclic system

Clinically Relevant Analogs

AEE788, or (R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, represents a clinically investigated compound that incorporates the ethylpiperazine structural motif. This molecule functions as a potent inhibitor of human EGFR, VEGFR, and HER2 receptor tyrosine kinases and exhibits anticancer and antiangiogenic activity .

While structurally more complex than 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine, AEE788 demonstrates the pharmaceutical potential of compounds containing the ethylpiperazine group and highlights possible development pathways for simpler analogs.

Pyrimidine Derivatives as Kinase Inhibitors

Research has established that various pyrimidine derivatives containing 4-ethylpiperazin-1-yl moieties have been developed as selective inhibitors of CDK4 and CDK6, with potential applications in cancer treatment . These compounds demonstrate the versatility of the pyrimidine scaffold in developing targeted therapeutics.

Applications in Chemical Research

In Structure-Activity Relationship Studies

The well-defined structure of 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine makes it valuable for structure-activity relationship (SAR) studies. By systematically modifying specific portions of the molecule and evaluating the resulting changes in biological activity, researchers can:

  • Identify essential structural features required for specific activities

  • Optimize potency, selectivity, and pharmacokinetic properties

  • Develop more effective therapeutic agents based on the pyrimidine scaffold

Future Research Directions

Expanding Biological Evaluation

Future research on 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine would benefit from:

  • Comprehensive screening against diverse biological targets to identify specific activities

  • Detailed mechanistic studies to understand its mode of action at the molecular level

  • Investigation of its potential synergistic effects with established therapeutic agents

Structural Optimization

The basic structure of 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine provides a foundation for rational design of derivatives with enhanced properties:

  • Modification of the amino group to create amides, ureas, or thioureas with potentially improved target selectivity

  • Introduction of additional functional groups on the pyrimidine ring to modulate electronic properties

  • Exploration of alternatives to the ethyl substituent on the piperazine ring to optimize pharmacokinetic parameters

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